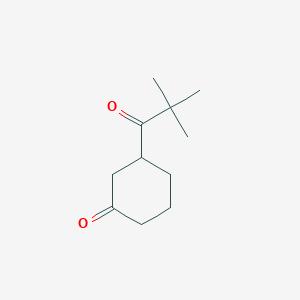
3-(2,2-Dimethylpropanoyl)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethylpropanoyl)cyclohexan-1-one can be achieved through several methods. One common approach involves the reaction of cyclohexanone with pivaloyl chloride (2,2-dimethylpropanoyl chloride) in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product after purification .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Dimethylpropanoyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
3-(2,2-Dimethylpropanoyl)cyclohexan-1-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(2,2-Dimethylpropanoyl)cyclohexan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s carbonyl group can form hydrogen bonds or covalent interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the hydrophobic 2,2-dimethylpropanoyl group enhances its binding affinity to hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: The parent compound, which lacks the 2,2-dimethylpropanoyl group.
2-tert-butyl-2-methoxy-1,3-dithiolane: A structurally related compound with different functional groups.
3,5-Dimethyl-2-cyclohexen-1-one: Another cyclohexanone derivative with methyl substitutions
Uniqueness
3-(2,2-Dimethylpropanoyl)cyclohexan-1-one is unique due to the presence of the bulky 2,2-dimethylpropanoyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis and a useful tool in biochemical studies .
Properties
CAS No. |
62687-29-0 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
3-(2,2-dimethylpropanoyl)cyclohexan-1-one |
InChI |
InChI=1S/C11H18O2/c1-11(2,3)10(13)8-5-4-6-9(12)7-8/h8H,4-7H2,1-3H3 |
InChI Key |
VAEAUXBOPVHHEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C1CCCC(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















